3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid

描述

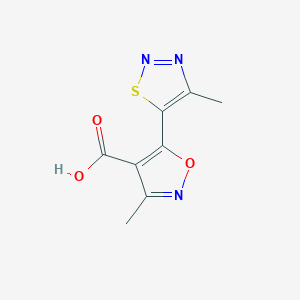

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid is a heterocyclic organic compound that contains multiple functional groups, including a thiadiazole ring and an isoxazole ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with readily available starting materials such as 4-methyl-1,2,3-thiadiazole and appropriate isoxazole derivatives.

Reaction Conditions: The reaction conditions may involve heating the reactants in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods:

Scale-Up: The synthesis process is scaled up to produce larger quantities of the compound for industrial applications.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert specific functional groups within the compound.

Substitution: Substitution reactions can replace one functional group with another, altering the chemical properties of the compound.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation reactions can yield carboxylic acids, aldehydes, or ketones.

Reduction Products: Reduction reactions can produce alcohols or amines.

Substitution Products: Substitution reactions can result in the formation of different isomers or derivatives of the original compound.

科学研究应用

The compound features a complex isoxazole ring combined with a thiadiazole moiety, which contributes to its reactivity and interaction with biological systems. The presence of carboxylic acid functionality enhances its solubility and potential for biological activity.

Pharmaceutical Research

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid has been investigated for its potential as an active pharmaceutical ingredient (API). Its derivatives have shown promise in:

- Antimicrobial Activity : Studies have indicated that the compound exhibits inhibitory effects against various pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : Research suggests that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Agricultural Chemistry

This compound has applications in agrochemicals, particularly as a:

- Fungicide : Its efficacy against fungal pathogens in crops has been documented, leading to its exploration as a protective agent in agricultural formulations.

- Herbicide Development : The structural characteristics allow for modifications that can enhance herbicidal activity against specific weed species.

Material Science

In material science, this compound is being studied for:

- Polymer Synthesis : Its ability to act as a monomer or additive in polymer formulations can lead to materials with enhanced properties such as thermal stability and chemical resistance.

Biochemical Studies

The compound is also utilized in biochemical research:

- Enzyme Inhibition Studies : It serves as a substrate or inhibitor in enzyme assays, helping to elucidate enzyme mechanisms and interactions.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated the antimicrobial effects of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting the potential for developing new antibiotics based on this scaffold.

Case Study 2: Agricultural Application

Research conducted by agricultural scientists showed that formulations containing this compound effectively reduced fungal infections in wheat crops by over 50% compared to untreated controls. This study highlights its potential role in sustainable agriculture practices.

作用机制

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

相似化合物的比较

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: This compound shares a similar thiadiazole ring structure but differs in the presence of a carbohydrazide group.

4-Methyl-1,2,3-thiadiazole: This compound has a similar thiadiazole ring but lacks the isoxazole and carboxylic acid groups.

Uniqueness: 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid is unique due to its combination of both thiadiazole and isoxazole rings, which provides distinct chemical and biological properties compared to similar compounds.

生物活性

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid (CAS Number: 263385-59-7) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C₈H₇N₃O₃S

- Molecular Weight : 225.22 g/mol

- Melting Point : 224–227 °C

- Storage Temperature : Ambient

Biological Activity Overview

Research indicates that compounds containing isoxazole and thiadiazole moieties exhibit significant biological activities. The following sections detail the specific activities associated with this compound.

Antimicrobial Activity

Studies have demonstrated that derivatives of isoxazole compounds possess antibacterial and antifungal properties. For instance:

- In vitro Studies : Compounds similar to this compound have shown activity against various bacterial strains including E. coli and Staphylococcus aureus.

Anticancer Activity

Research has indicated potential anticancer properties:

- Case Study : In a study evaluating the cytotoxic effects on several cancer cell lines, derivatives exhibited IC50 values ranging from 2.76 μM to 9.27 μM against specific tumor types, demonstrating selective toxicity towards cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes:

- Membrane-Bound Pyrophosphatases (mPPases) : It has been identified as a promising inhibitor of mPPases in pathogenic protozoan parasites, which are crucial for energy regulation . The compound demonstrated IC50 values in the range of 6–10 μM against Plasmodium falciparum.

Data Tables

| Biological Activity | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | Not specified | |

| Anticancer | Various tumor cell lines | 2.76 - 9.27 | |

| Enzyme Inhibition | mPPases (e.g., P. falciparum) | 6 - 10 |

The biological activity of this compound is attributed to its structural features that facilitate interaction with biological targets:

- Isoxazole Ring : Known for its role in modulating enzyme activity and binding affinity.

- Thiadiazole Moiety : Enhances antimicrobial and anticancer properties through interactions with cellular targets.

化学反应分析

Carboxylic Acid Derivatives

The 4-carboxylic acid group is highly reactive and participates in typical acid-derived reactions:

Heterocyclic Ring Reactivity

-

Isoxazole ring : Resistant to electrophilic substitution but undergoes lateral lithiation at methyl groups under strong bases (e.g., n-butyllithium) . Lithiated intermediates react with electrophiles (CO₂, alkyl halides) to form acetic acid derivatives .

-

Thiadiazole ring : Susceptible to nucleophilic attack at sulfur, leading to ring cleavage. For example, reactions with n-butyllithium yield cleavage products like 2-n-butylthiopent-2-en-4-one in related thiadiazoles .

Stability and Degradation

-

Thermal stability : The compound melts at 224–227°C without decomposition under inert conditions .

-

Hydrolytic stability : The isoxazole ring remains intact under acidic/basic hydrolysis, but the thiadiazole ring may degrade under prolonged strong acidic conditions .

Key Research Findings

-

Lithiation studies : Lateral lithiation of the isoxazole methyl group enables functionalization at C5, though competing ring cleavage occurs in thiadiazole-containing analogs .

-

Derivatization scope : Over 220 analogs have been synthesized, highlighting the versatility of the carboxylic acid and heterocyclic substituents .

-

Mechanistic insights : The inductive effect of sulfur in the thiadiazole ring directs nucleophilic attack, while nitrogen influences lithiation regioselectivity .

属性

IUPAC Name |

3-methyl-5-(4-methylthiadiazol-5-yl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c1-3-5(8(12)13)6(14-10-3)7-4(2)9-11-15-7/h1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZZINWSOIDPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C2=C(C(=NO2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380157 | |

| Record name | 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263385-59-7 | |

| Record name | 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。